

An In-depth Technical Guide to Isopulegyl Acetate: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Isopulegyl acetate*

Cat. No.: *B1595335*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegyl acetate, a monoterpenoid ester, is a versatile compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and in-depth analysis of its spectroscopic data. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Isopulegyl acetate is a colorless liquid with a characteristic sweet, minty, and herbaceous odor.^[1] It is a chiral molecule and exists as different stereoisomers, with the most common being derived from (-)-isopulegol. The properties of **Isopulegyl acetate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[2]
Molecular Weight	196.29 g/mol	[2]
Appearance	Colorless liquid	[1]
Odor	Sweet, minty, herbaceous, woody	[1]
Boiling Point	104-105 °C at 10 mmHg	[2]
Density	0.925 g/mL at 25 °C	[2]
Refractive Index (n _D ²⁰)	1.456	[2]
Flash Point	85.6 °C (186 °F)	[2]
Solubility	Soluble in alcohol and oils; slightly soluble in water.	[1]
CAS Number	89-49-6 (mixture of isomers)	[2]

Synthesis of Isopulegyl Acetate

Isopulegyl acetate is most commonly synthesized via the esterification of isopulegol with acetic anhydride or acetic acid. The following is a detailed experimental protocol for its laboratory-scale synthesis.

Experimental Protocol: Synthesis from Isopulegol and Acetic Anhydride

This procedure outlines the Fischer esterification of isopulegol.

Materials:

- (-)-Isopulegol
- Acetic anhydride

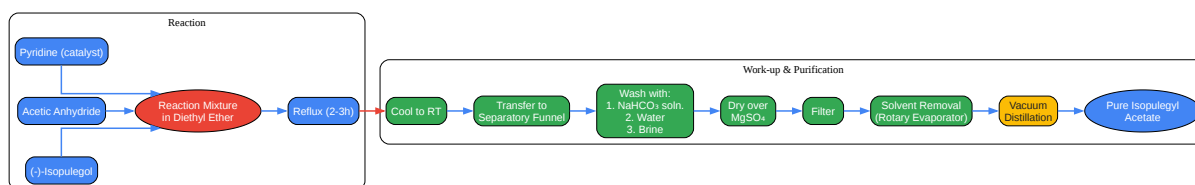
- Pyridine (catalyst)
- Diethyl ether (solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-isopulegol in an equal volume of diethyl ether.
- **Addition of Reagents:** To the stirred solution, add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride. Then, slowly add a catalytic amount of pyridine (approximately 0.1 equivalents).
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

- Washing:
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid. Be cautious as CO₂ evolution may cause pressure buildup.
 - Wash the organic layer twice with water.
 - Finally, wash the organic layer with brine to remove residual water.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
- Purification: The crude **Isopulegyl acetate** can be purified by vacuum distillation to obtain the final product. Collect the fraction boiling at 104-105 °C at 10 mmHg.[2]

Synthesis Workflow Diagram



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Caption: Synthesis and purification workflow of **Isopulegyl acetate**.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum of **Isopulegyl acetate** provides valuable information about its molecular weight and fragmentation pattern.

- **Molecular Ion (M^+):** The molecular ion peak is expected at $m/z = 196$, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:** Esters typically undergo characteristic fragmentation patterns.^[3] Common fragmentation pathways for **Isopulegyl acetate** include:
 - **Loss of the acetyl group:** A prominent peak may be observed at $m/z = 153$, corresponding to the loss of a ketene molecule ($CH_2=C=O$) from the molecular ion.
 - **Loss of the acetate group:** A peak at $m/z = 137$ would correspond to the loss of the entire acetate group ($CH_3COO\cdot$).
 - **McLafferty Rearrangement:** If sterically feasible, a McLafferty rearrangement could lead to a fragment at $m/z = 60$ (acetic acid).
 - **Cleavage of the isopulegyl ring:** Various fragments resulting from the cleavage of the cyclohexane ring can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for **Isopulegyl acetate** is not readily available, a predicted spectrum can be inferred from the known spectra of isopulegol and other acetate esters.

Predicted 1H NMR ($CDCl_3$, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.7	m	1H	CH-OAc
~4.6, ~4.5	each s	each 1H	=CH ₂
~2.0	s	3H	-OCOCH ₃
~1.6	s	3H	C(CH ₃)=CH ₂
0.9-2.2	m	9H	Cyclohexane ring protons
~0.9	d	3H	-CH(CH ₃)-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester)
~148	C=CH ₂
~112	=CH ₂
~75	CH-OAc
~50	Ring CH
~43	Ring CH
~34	Ring CH ₂
~31	Ring CH
~22	Ring CH ₂
~21	-OCOCH ₃
~20	C(CH ₃)=CH ₂
~16	-CH(CH ₃)-

Chemical Reactions

Isopulegyl acetate, as an ester, undergoes typical reactions of this functional group.

- **Hydrolysis:** It can be hydrolyzed back to isopulegol and acetic acid under acidic or basic conditions (saponification).[4]
- **Transesterification:** Reaction with another alcohol in the presence of an acid or base catalyst can yield a different ester of isopulegol.
- **Reduction:** Treatment with strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the ester to isopulegol and ethanol.
- **Reaction with Grignard Reagents:** Reaction with Grignard reagents will lead to the formation of tertiary alcohols.

Biological Activity and Potential Applications

While research specifically on the biological activities of **Isopulegyl acetate** is limited, the parent alcohol, isopulegol, has been studied for various pharmacological effects. These studies may provide insights into the potential applications of its derivatives.

- **Anti-inflammatory and Analgesic Effects:** Terpene esters are known to possess anti-inflammatory and analgesic properties.[5]
- **Anticonvulsant Activity:** Isopulegol has demonstrated anticonvulsant effects in animal models, suggesting a potential role in neurological research.[6]
- **Gastroprotective Effects:** Studies have indicated that isopulegol may have protective effects on the gastric mucosa.[7]
- **Permeation Enhancer:** Saturated long-chain esters of isopulegol have been investigated as permeation enhancers for the transdermal delivery of drugs.[8]

The esterification of bioactive terpenes like isopulegol can modulate their pharmacokinetic properties, potentially enhancing their therapeutic efficacy.[6] Further research is warranted to fully elucidate the specific biological activities and signaling pathways associated with **Isopulegyl acetate**.

Conclusion

Isopulegyl acetate is a compound of interest with established applications in the fragrance and flavor industries and emerging potential in the pharmaceutical field. This technical guide provides a foundational understanding of its properties, synthesis, and analytical characteristics. The detailed protocols and spectroscopic data analysis are intended to facilitate further research and development involving this versatile monoterpene ester.

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